molecular formula C14H14F3NO4 B2985822 (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2375276-11-0

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2985822
CAS No.: 2375276-11-0
M. Wt: 317.264
InChI Key: FTUWSNKQFNSSQP-IPZCTEOASA-N
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Description

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a phenyl group with an azetidine ring and a propenoic acid moiety, stabilized by trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Propenoic Acid Moiety: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond and carboxylic acid functionality.

    Final Assembly: The final step involves the coupling of the azetidine-phenyl intermediate with the propenoic acid derivative under conditions that favor the (E)-isomer formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propenoic acid moieties, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, using hydrogenation catalysts like palladium on carbon.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride for milder reductions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and propenoic acid moieties.

    Reduction: Saturated derivatives of the propenoic acid moiety.

    Substitution: Functionalized azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of azetidine-containing molecules with biological targets. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.

Medicine

Medically, (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising scaffold for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural rigidity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl and propenoic acid moieties can participate in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[2-(Pyrrolidin-3-yl)phenyl]prop-2-enoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (E)-3-[2-(Piperidin-3-yl)phenyl]prop-2-enoic acid: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid is unique due to the presence of the azetidine ring, which imparts distinct conformational and electronic characteristics. This uniqueness can lead to different biological activities and reactivity profiles compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(E)-3-[2-(azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.C2HF3O2/c14-12(15)6-5-9-3-1-2-4-11(9)10-7-13-8-10;3-2(4,5)1(6)7/h1-6,10,13H,7-8H2,(H,14,15);(H,6,7)/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWSNKQFNSSQP-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C=CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1)C2=CC=CC=C2/C=C/C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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